
oxalate;tetrakis(hydroxymethyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalate;tetrakis(hydroxymethyl)phosphanium is a compound that combines the properties of oxalate and tetrakis(hydroxymethyl)phosphanium. It is known for its applications in various fields, including flame retardancy, biocides, and water treatment. The compound is particularly valued for its ability to form stable complexes and its effectiveness in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxalate;tetrakis(hydroxymethyl)phosphanium is typically prepared by reacting formaldehyde with phosphine and oxalic acid. The reaction is carried out with vigorous agitation and does not require a catalyst . The process involves the following steps:
Reaction of Formaldehyde with Phosphine: This step forms trishydroxymethylphosphine.
Reaction with Oxalic Acid: The trishydroxymethylphosphine is then reacted with oxalic acid to form the final product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets industrial standards for its various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Oxalate;tetrakis(hydroxymethyl)phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are commonly employed.
Major Products:
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
Oxalate;tetrakis(hydroxymethyl)phosphanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of oxalate;tetrakis(hydroxymethyl)phosphanium involves its ability to form stable complexes with various substrates. In flame retardancy, it promotes the formation of a continuous intumescent char layer, protecting the underlying material from fire . As a biocide, it disrupts the cellular processes of microorganisms, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Tetrakis(hydroxymethyl)phosphonium chloride: Used in similar applications but differs in its chloride content.
Tetrakis(hydroxymethyl)phosphonium sulfate: Another related compound with similar properties but different anionic components.
Uniqueness: Oxalate;tetrakis(hydroxymethyl)phosphanium is unique due to its oxalate component, which enhances its stability and effectiveness in various applications. Its ability to form stable complexes and its versatility in chemical reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
52221-67-7 |
|---|---|
Molekularformel |
C10H24O12P2 |
Molekulargewicht |
398.24 g/mol |
IUPAC-Name |
oxalate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/2C4H12O4P.C2H2O4/c2*5-1-9(2-6,3-7)4-8;3-1(4)2(5)6/h2*5-8H,1-4H2;(H,3,4)(H,5,6)/q2*+1;/p-2 |
InChI-Schlüssel |
ZYNUSOWWGMTZHH-UHFFFAOYSA-L |
Kanonische SMILES |
C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.C(=O)(C(=O)[O-])[O-] |
Verwandte CAS-Nummern |
124-64-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


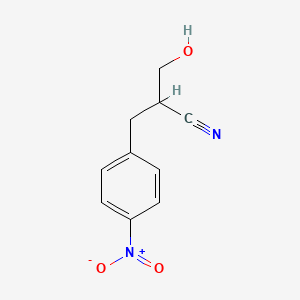
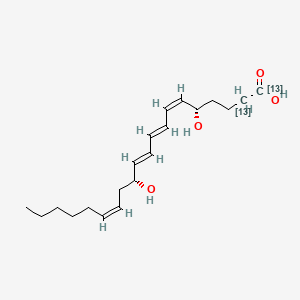
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
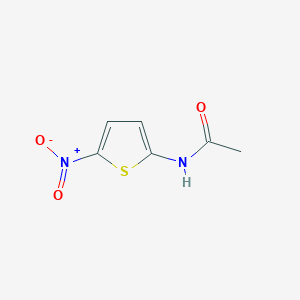
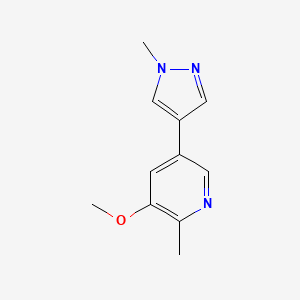
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)
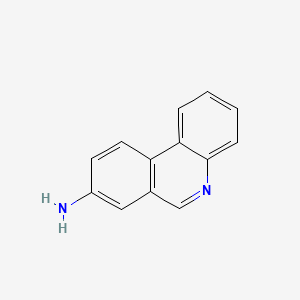

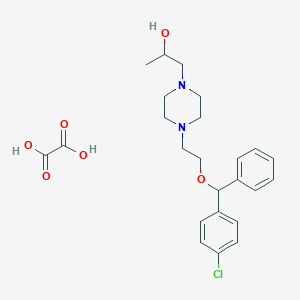

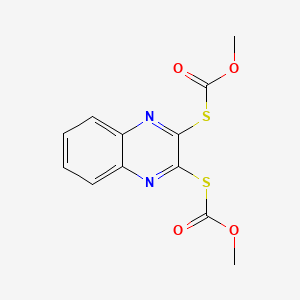
![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)

![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
